An In-Depth Technical Guide to Ethylamine Hydriodide
An In-Depth Technical Guide to Ethylamine Hydriodide
Abstract
Ethylamine Hydriodide (CAS Number: 506-58-1), also known as Ethylammonium Iodide (EAI), is the salt formed from the primary amine, ethylamine, and hydroiodic acid. While the parent amine is a gas at room temperature, this crystalline solid form offers superior handling, stability, and dosing accuracy for various chemical applications. This guide provides a comprehensive overview of Ethylamine Hydriodide, detailing its chemical and physical properties, synthesis methodologies, key applications in materials science and as a potential reagent in pharmaceutical development, and critical safety protocols. This document is intended for researchers, chemists, and drug development professionals who require a technical understanding of this important chemical compound.
Chemical Identity and Physicochemical Properties
Ethylamine Hydriodide is an organic salt with the chemical formula C₂H₇N·HI. Its structure consists of an ethylammonium cation ([CH₃CH₂NH₃]⁺) and an iodide anion (I⁻). The salt is typically a white to light-yellow crystalline powder.[1] A critical characteristic of this compound is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere; therefore, it must be stored under inert, dry conditions.[1]
The conversion of gaseous ethylamine into a stable, solid salt like the hydriodide is a common strategy in chemical synthesis. This transformation facilitates easier storage, handling, and precise measurement, which is crucial for stoichiometric control in sensitive reactions. The high solubility in water and alcohol further enhances its utility as a reagent in various solvent systems.[2]
Table 1: Physicochemical Properties of Ethylamine Hydriodide
| Property | Value | Source(s) |
| CAS Number | 506-58-1 | [2] |
| Molecular Formula | C₂H₈IN (or C₂H₇N·HI) | [2] |
| Molecular Weight | 173.00 g/mol | [1] |
| Appearance | White to light yellow powder or crystals | [1] |
| Melting Point | 188 - 195 °C | [1][2] |
| Solubility | Freely soluble in water and alcohol. Practically insoluble in chloroform and ether. | [2] |
| Density | 2.10 g/cm³ | [2] |
| Hygroscopicity | Hygroscopic | [1] |
| SMILES | CCN.I |
Synthesis and Manufacturing
The synthesis of Ethylamine Hydriodide is a straightforward acid-base neutralization reaction. The process involves the reaction of ethylamine, a weak base, with hydroiodic acid, a strong acid. The primary challenge in the synthesis is managing the highly exothermic nature of the reaction and handling the volatile and flammable ethylamine precursor.
Synthesis of Ethylamine Precursor
Industrially, ethylamine is produced on a large scale through two primary routes:
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Reaction of Ethanol and Ammonia: This is the most common method, where ethanol and ammonia react in the presence of an oxide catalyst. This process also co-produces diethylamine and triethylamine, which must be separated.[3]
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Reductive Amination of Acetaldehyde: Acetaldehyde reacts with ammonia and hydrogen to yield ethylamine.[3]
Preparation of Ethylamine Hydriodide Salt
The conversion to the hydriodide salt is typically performed in a suitable solvent, such as ethanol or diethyl ether, to control the reaction temperature and facilitate the precipitation of the salt.
Caption: Synthesis workflow for Ethylamine Hydriodide.
Causality: This protocol is designed for laboratory-scale synthesis. The use of an ice bath is critical to dissipate the heat generated during the exothermic acid-base neutralization, preventing the evaporation of volatile ethylamine and ensuring reaction control. The dropwise addition of the acid ensures the reaction does not proceed too quickly.
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Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve a known quantity of ethylamine (e.g., 1.0 mol) in anhydrous ethanol (200 mL).
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Cooling: Place the flask in an ice/water bath and cool the solution to 0-5 °C with gentle stirring.
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Reaction: Slowly add a stoichiometric equivalent of hydroiodic acid (e.g., 1.0 mol, typically 57% in water) dropwise from the dropping funnel over 1-2 hours. Monitor the internal temperature to ensure it remains below 10 °C.
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Precipitation: As the reaction proceeds, a white precipitate of Ethylamine Hydriodide will form. After the addition is complete, allow the mixture to stir in the ice bath for an additional hour to ensure complete reaction.
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Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold anhydrous ethanol or diethyl ether to remove any unreacted starting materials.
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Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) for several hours. Store the final product in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
Applications in Research and Development
Materials Science: Perovskite Optoelectronics
The most significant and well-documented application of Ethylamine Hydriodide is as a precursor in the fabrication of perovskite materials for optoelectronic devices.[2] Perovskites are a class of materials with a specific crystal structure (ABX₃) that have shown remarkable efficiency in solar cells and light-emitting diodes (LEDs).
In this context, Ethylamine Hydriodide (EAI) serves as the 'A' site cation source. It is often used in combination with other organic cations like methylammonium iodide (MAI) and inorganic cations like cesium to fine-tune the properties of the resulting perovskite film.
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Band Gap Tuning: The size of the ethylammonium cation is larger than the methylammonium cation. Incorporating EAI into the perovskite lattice, for example in (EA)ₓ(MA)₁₋ₓPbI₃, can alter the lattice parameters and widen the optical band-gap.[2] This allows researchers to engineer the material to absorb different parts of the solar spectrum or emit light at specific wavelengths.
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Morphology and Stability: The use of specific organic cations can influence the crystal growth, grain size, and overall morphology of the perovskite thin film. This has profound effects on device performance and long-term stability.
Caption: Role of Ethylammonium Iodide in a perovskite structure.
Pharmaceutical and Chemical Synthesis
While direct applications of Ethylamine Hydriodide in final drug products are not common, its role as a reagent and intermediate is significant. Ethylamine itself is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[3] For instance, it is an intermediate in the production of the antihypertensive drug guanethidine and the herbicide atrazine.[3]
The hydriodide salt offers a practical advantage in these syntheses. As a stable, crystalline solid, it can be weighed and dispensed with high precision, which is critical for maintaining stoichiometry in multi-step organic syntheses. The iodide anion can also participate in or influence subsequent reactions, although in many cases, the free base is liberated in situ by adding a stronger, non-nucleophilic base just before it is needed. Certain ethylamine derivatives have been investigated for their potential as treatments for neurodegenerative conditions like Parkinson's and Alzheimer's disease.[1]
Safety and Handling
Ethylamine Hydriodide must be handled with appropriate care, consistent with good laboratory practice. The primary hazards are associated with the ethylammonium cation, which can cause irritation, and the potential release of volatile ethylamine or hydroiodic acid upon decomposition or reaction.
Table 2: GHS Hazard Classification Note: This data is synthesized from information available for ethylamine and its hydrochloride salt, as a specific, comprehensive SDS for the hydriodide is not widely available.
| Hazard Class | Category | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [4][5] |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4]
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Personal Protective Equipment:
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
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Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.
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Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[4]
Storage and Stability
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Conditions to Avoid: Avoid exposure to moisture, heat, and incompatible materials (e.g., strong oxidizing agents, strong bases).
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Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1][4] Due to its hygroscopic nature, storage in a desiccator or under an inert gas atmosphere is recommended for long-term stability.[1]
First Aid Measures
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Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
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Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
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Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
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Safrole. (n.d.). Ethylamine Properties, Reactions, and Applications. Retrieved from [Link]
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PubChem. (n.d.). Ethylamine. National Center for Biotechnology Information. Retrieved from [Link]
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Algenome Shop. (n.d.). Ethylamine Hydroiodide - 5g. Retrieved from [Link]
- Google Patents. (n.d.). US6214859B1 - Ethylamine derivatives.
